molecular formula C18H22FN3O2S B2614422 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1428378-62-4

2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No. B2614422
CAS RN: 1428378-62-4
M. Wt: 363.45
InChI Key: WZHJQVJHLLBOBA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is involved in the synthesis and characterization of novel chemical entities. For instance, compounds with similar structures have been synthesized using click chemistry approaches, characterized by various spectroscopic techniques, and analyzed for their thermal stability through techniques such as TGA and DSC. Single crystal XRD analysis confirms the structure, and Hirshfeld surfaces computational method analyzes the intercontacts in the crystal structure. These compounds are evaluated for their cytotoxicity and potential pharmacokinetics nature for further biological applications through binding analysis with proteins like human serum albumin using fluorescence spectroscopy techniques (Govindhan et al., 2017).

Metabolite Identification

Compounds with a similar fluorophenoxy moiety are extensively metabolized, leading to various metabolites. Techniques like LC/MS/MS have been used to characterize and identify these metabolites in complex biological mixtures obtained from different species. Such studies are crucial for understanding the pharmacokinetics and metabolic pathways of potential therapeutic agents, providing insights into their safety and efficacy profiles (Mutlib et al., 1995).

Radical Scavenging Activity

The effect of donor and acceptor groups on the radical scavenging activity of compounds like phenol, which share a structural resemblance with the 2-fluorophenoxy moiety, has been studied. Density Functional Theory (DFT) is used to optimize ground state geometries and compute molecular properties such as energy gap, electronegativity, and hardness. These studies shed light on the radical scavenging activity and are fundamental in designing compounds with antioxidant properties (Al‐Sehemi & Irfan, 2017).

Pharmacokinetics and Drug Metabolism

The biotransformation of drugs to active metabolites often involves compounds with structures similar to 2-(2-fluorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone. Studies have been conducted to identify the cytochromes P450 responsible for the formation of active metabolites from such compounds. These studies are pivotal in drug development, offering insights into the metabolic pathways and potential drug interactions of new pharmacological agents (Rehmel et al., 2006).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-21-11-8-20-18(21)25-13-14-6-9-22(10-7-14)17(23)12-24-16-5-3-2-4-15(16)19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJQVJHLLBOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.